molecular formula C20H19N5O2S2 B2833783 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide CAS No. 1226432-99-0

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2833783
CAS No.: 1226432-99-0
M. Wt: 425.53
InChI Key: LESVYBAAHHRKPI-UHFFFAOYSA-N
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Description

This product is a high-purity synthetic compound, 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide, supplied for laboratory research applications. The molecular structure integrates a benzimidazole core, a 1,3,4-oxadiazole ring, and a phenylacetamide group, a combination often explored in medicinal chemistry for its potential to modulate biological pathways. While specific published research on this exact molecule is limited, its structural motifs are commonly associated with investigation into enzyme inhibition, receptor antagonism, and various biophysical studies. Researchers may find this chemical valuable for developing novel probes in biochemical assays or for initial lead-compound screening in early-stage drug discovery projects. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Certificate of Analysis for detailed specifications on purity, identity, and stability.

Properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S2/c1-28-16-9-5-4-8-15(16)23-18(26)12-29-20-25-24-19(27-20)11-10-17-21-13-6-2-3-7-14(13)22-17/h2-9H,10-12H2,1H3,(H,21,22)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESVYBAAHHRKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Scientific Research Applications

Anticancer Applications

The 1,3,4-oxadiazole scaffold, present in the compound, is well-documented for its anticancer properties. Research indicates that derivatives of this scaffold can selectively target cancer cells through various mechanisms:

  • Mechanism of Action : The compound's structure allows it to interact with key biological targets such as enzymes and nucleic acids that are critical in cancer cell proliferation. For instance, it can inhibit growth factors and enzymes involved in tumor growth, including thymidylate synthase and histone deacetylases (HDAC) .
  • Case Studies : A study demonstrated that certain 1,3,4-oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, a derivative showed a mean GI50 value of 2.09 µM against leukemia cell lines, which is considerably lower than standard anticancer drugs .

Antimicrobial Activity

The benzimidazole component of the compound contributes to its antimicrobial properties. Benzimidazole derivatives have been extensively studied for their broad-spectrum antibacterial and antifungal activities:

  • Antibacterial Activity : Research has shown that compounds containing benzimidazole scaffolds can effectively inhibit bacterial growth. For instance, some derivatives demonstrated notable activity against resistant strains of bacteria .
  • Fungal Inhibition : The compound has also been tested for antifungal properties, showing effectiveness against various fungal pathogens. This makes it a candidate for developing new antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound is another area of interest:

  • Mechanism : Compounds with similar structures have been reported to exhibit COX-2 inhibition and reduce inflammatory responses in animal models . This suggests that the compound may be effective in treating inflammatory diseases.
  • Research Findings : In studies involving animal models, certain derivatives showed significant reduction in edema and pain levels compared to standard anti-inflammatory drugs like diclofenac and indomethacin .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

Structural FeatureBiological ActivityReference
Benzimidazole nucleusAnticancer activity
1,3,4-Oxadiazole ringCytotoxicity against various cancers
Thioether linkageEnhanced antimicrobial properties
Methylthio groupImproved anti-inflammatory effects

Mechanism of Action

The mechanism of action of 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Benzimidazole-Thioacetamide Derivatives

  • 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-fluorophenyl)acetamide (2) ():

    • Replaces the oxadiazole-ethyl linker with a benzoyl group.
    • The 2-fluorophenyl substituent introduces electronegativity, enhancing hydrogen bonding but reducing lipophilicity compared to the methylthio group in the target compound.
    • IR data shows a C-F stretch at 1024 cm⁻¹, absent in the target compound .
  • 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(4‑bromophenyl)benzamide (W5) ():

    • Features a bromophenyl group, increasing molecular weight (482 g/mol vs. ~450 g/mol for the target compound) and polarizability.
    • Higher melting point (202–205°C) suggests stronger intermolecular forces due to bromine’s size and polarizability .

Oxadiazole-Containing Analogues

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one ():

    • Replaces benzimidazole with a phenyl-substituted imidazole and substitutes acetamide with a phenacyl group.
    • The ketone group may confer different reactivity, such as susceptibility to nucleophilic attack, compared to the acetamide’s stability .
  • Indole-Based 1,3,4-Oxadiazole Thioacetamides (): Substitutes benzimidazole with indole, altering π-π stacking interactions in biological targets.

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Key Spectral Features (IR/NMR) Reference
Target Compound Not Reported C₂₂H₂₀N₆O₂S₂ Expected C-S stretch (~680 cm⁻¹), SMe δ ~2.5 ppm -
W5 (4-bromophenyl) 202–205 C₂₂H₁₇N₄O₂SBr C-Br stretch (651 cm⁻¹), ¹H-NMR: 7.18–8.33 (12H, Ar–H)
W6 (2-nitro-4-chlorophenyl) 215–218 C₂₂H₁₆N₅O₄SCl C-NO₂ stretch (1503 cm⁻¹), ¹³C-NMR: 145.03 ppm (NO₂)
9j (4-nitrophenyl) 180–182 C₂₄H₁₈N₆O₃S NH stretch (3445 cm⁻¹), NO₂ symmetric/asymmetric stretches

Notes:

  • Nitro (W6) and bromo (W5) substituents increase molecular weight and polarity, reducing solubility in nonpolar solvents compared to the target compound’s methylthio group.
  • Methylthio substituents typically exhibit moderate lipophilicity (logP ~2–3), balancing membrane permeability and aqueous solubility .

Antimicrobial and Anticancer Activity

  • W5–W9 (): Demonstrated antimicrobial activity against S. aureus and E. coli, with MIC values <10 µg/mL. The bromophenyl derivative (W5) showed superior activity, likely due to halogen bonding with bacterial enzymes .
  • 2a–i (): Indole-oxadiazole analogues exhibited anticancer activity (IC₅₀ = 8–12 µM) against MCF-7 cells, attributed to oxadiazole’s electron-withdrawing effects enhancing DNA intercalation .

Enzyme Inhibition

  • 9j–9o (): Quinoline-benzimidazole acetamides showed potent α-glucosidase inhibition (IC₅₀ = 0.8–1.2 µM), outperforming acarbose (IC₅₀ = 38 µM). The 4-nitrophenyl group (9j) enhanced π-π stacking with the enzyme’s active site .

However, the lack of electron-withdrawing groups could reduce binding affinity to enzymes like α-glucosidase.

Biological Activity

The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula, which includes a benzimidazole moiety linked to an oxadiazole and thioether functional groups. The molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S, indicating a diverse range of functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have illustrated the anticancer potential of compounds featuring the 1,3,4-oxadiazole scaffold. These compounds have been shown to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : The 1,3,4-oxadiazole derivatives often target key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). For instance, a study demonstrated that derivatives with the oxadiazole core exhibited significant cytotoxicity against multiple cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells .

Case Study: Cytotoxicity Assays

In a recent investigation, a series of novel 1,3,4-oxadiazole-benzimidazole derivatives were synthesized and evaluated for their cytotoxic activities using the MTT assay. The results indicated that several derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong potential as anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research on similar benzimidazole and oxadiazole derivatives has shown promising antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityTarget Organisms
Benzimidazole derivativeAntibacterialStaphylococcus aureus
Oxadiazole derivativeAntifungalCandida albicans
1H-benzimidazole-based compoundAntitubercularMycobacterium tuberculosis

Studies indicate that modifications to the oxadiazole ring can enhance activity against specific pathogens by altering lipophilicity and binding affinity to bacterial enzymes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, compounds containing benzimidazole and oxadiazole moieties have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings

A study reported that certain derivatives exhibited significant inhibition of COX enzymes in vitro, leading to decreased production of inflammatory mediators . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Q & A

Basic: What are the key steps and reaction conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step pathways, including:

  • Condensation reactions to form the 1,3,4-oxadiazole ring, typically using hydrazine derivatives and carboxylic acids under reflux in dimethylformamide (DMF) .
  • Thioether linkage formation between the oxadiazole and benzimidazole moieties via nucleophilic substitution, requiring sodium hydride (NaH) as a base in anhydrous DMF at 60–80°C .
  • Acetylation of the thiol intermediate with chloroacetamide derivatives in the presence of triethylamine .
    Key conditions : Strict temperature control, inert atmosphere (N₂/Ar), and solvents like DMF or THF. Reaction progress is monitored via TLC, and purity is confirmed by NMR and MS .

Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
  • IR Spectroscopy : Identifies functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 487.2 [M+H]+) .
  • HPLC : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

Basic: How is the compound’s preliminary biological activity evaluated?

Answer:
Initial screening includes:

  • Enzyme inhibition assays : Testing against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cellular assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7) and anti-inflammatory activity (COX-2 inhibition) .

Advanced: How can synthetic yield be optimized for scale-up?

Answer:

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance thioether bond formation efficiency .
  • Solvent optimization : Replace DMF with greener solvents (e.g., PEG-400) to improve reaction kinetics and reduce purification complexity .
  • Flow chemistry : Continuous flow reactors minimize side reactions and improve temperature control for oxadiazole ring formation .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

Answer:

  • Molecular docking : Simulate binding to targets (e.g., EGFR kinase domain) using AutoDock Vina, focusing on hydrogen bonding with the benzimidazole NH and oxadiazole sulfur .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Site-directed mutagenesis : Validate target interactions by mutating key residues (e.g., EGFR Lys721) and measuring activity loss .

Advanced: How is structure-activity relationship (SAR) analyzed for derivatives?

Answer:

  • Substituent variation : Modify the benzimidazole (e.g., electron-withdrawing groups at C5) or oxadiazole (e.g., phenyl vs. methylthio) to assess activity shifts .
  • Bioisosteric replacement : Replace the oxadiazole with 1,2,4-triazole to compare potency .
  • Pharmacophore mapping : Identify critical moieties (e.g., thioether linkage) using 3D-QSAR models .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Standardized assays : Re-test under uniform conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Metabolic stability testing : Use liver microsomes to rule out false negatives from rapid degradation .
  • Synchrotron XRD : Resolve binding mode discrepancies by solving co-crystal structures with targets .

Advanced: What computational methods predict its pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • MD simulations : Model blood-brain barrier penetration using GROMACS with lipid bilayer systems .
  • Density functional theory (DFT) : Calculate frontier molecular orbitals to predict reactivity and metabolic pathways .

Advanced: How to assess stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC analysis .
  • Thermal stability : TGA/DSC to determine decomposition points (>200°C indicates suitability for oral formulations) .
  • Photostability : IEC 62471 compliance testing under UV-Vis light .

Advanced: What parameters define its drug-likeness?

Answer:

  • Lipinski’s Rule of Five : MW <500, logP <5, H-bond donors <5, acceptors <10 .
  • PAINS filters : Screen for promiscuous binders (e.g., thioether is low-risk) .
  • Solubility : Measure via shake-flask method (target >50 µM in PBS pH 7.4) .

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